(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol
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Overview
Description
®-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral compound featuring a pyrimidine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Pyrimidin-2-yl-pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of ®-1-Pyrimidin-2-yl-pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
®-1-Pyrimidin-2-yl-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-Pyrimidin-2-yl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-Pyrimidinyl-pyrrolidine: Lacks the hydroxyl group, leading to different chemical properties.
3-Hydroxy-pyrrolidine: Lacks the pyrimidine ring, resulting in different reactivity and applications.
Uniqueness
®-1-Pyrimidin-2-yl-pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R)-1-pyrimidin-2-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYWIHTCUNNDP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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